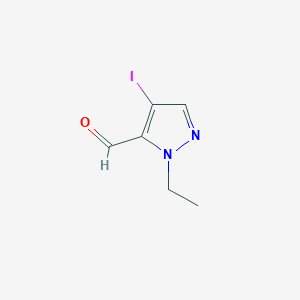
4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is a chemical compound with the molecular formula C10H11N7 . Its molecular weight is 229.247 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is defined by its molecular formula, C10H11N7 . The average mass of the molecule is 229.241 Da and the monoisotopic mass is 229.107590 Da .Applications De Recherche Scientifique
Triazole Derivatives and Biological Activities
Triazole derivatives, including compounds like 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile, are a significant class of heterocyclic compounds. These derivatives have been studied extensively due to their wide range of biological activities. Notably, triazole derivatives have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also known for their activity against several neglected diseases. These compounds are attractive due to their structural diversity and potential as therapeutic agents (Ferreira et al., 2013).
Industrial and Agricultural Applications
Triazole derivatives are used as raw materials in the fine organic synthesis industry. They play a crucial role in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, which are utilized in applied sciences, biotechnology, energy, and chemistry. In agriculture, 4-amino-1,2,4-triazoles are integral in manufacturing plant protection products, including various insecticides, fungicides, plant growth regulators, and retardants. In medicine, they are used in the production of drugs like furazonal and cardiotril (Nazarov et al., 2021).
Physical and Chemical Properties
The physical, spectral, and thermal properties of 1,2,4-triazole compounds have been studied extensively. For instance, research on biofield-treated 1,2,4-triazole demonstrated significant alterations in physical and thermal properties, such as a decrease in unit cell volume, molecular weight, and crystallite size. These changes indicate the sensitivity of triazole compounds to various conditions, which can be critical for their application in different scientific and industrial domains (Trivedi et al., 2015).
Synthesis and Reactivity
The synthesis and physico-chemical properties of triazole derivatives, including those with 3-thio and 3-thio-4-amino groups, are of great interest in various fields such as pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas. Triazole derivatives are used for optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors. They belong to a class of low toxic or essentially non-toxic substances, highlighting their safety in various applications (Parchenko, 2019).
Propriétés
IUPAC Name |
4-(dimethylamino)-2-(1,2,4-triazol-4-ylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1-16(2)9-3-4-12-10(8(9)5-11)15-17-6-13-14-7-17/h3-4,6-7H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFHHUPJVOTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NN2C=NN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2421724.png)


![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)


![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)


![3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2421744.png)
